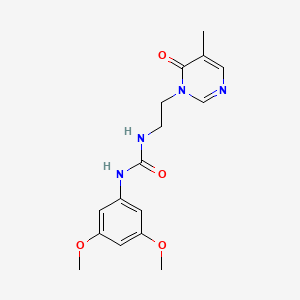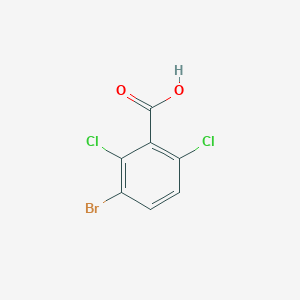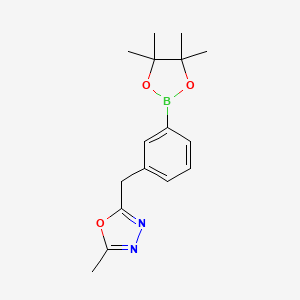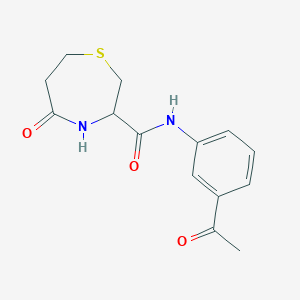
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as OTAVA-BB 120957, is a synthetic compound that belongs to the thiazepane family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is not fully understood. However, studies suggest that the compound exerts its pharmacological effects by modulating various cellular pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. The inhibition of COX-2 has been linked to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit fungal growth by disrupting the fungal cell membrane. Moreover, the compound has exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound's ability to modulate various cellular pathways makes it a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide in lab experiments are its ease of synthesis, good yield and purity, and its potential as a therapeutic agent. The compound's ability to modulate various cellular pathways makes it a useful tool for studying the mechanisms of various diseases. However, the limitations of using the compound in lab experiments are its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be taken when using the compound in lab experiments.
Zukünftige Richtungen
The potential applications of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide are vast. Future research should focus on the compound's potential as a therapeutic agent for various diseases, including cancer, fungal infections, and inflammatory diseases. Moreover, the compound's ability to modulate various cellular pathways makes it a useful tool for studying the mechanisms of various diseases. Future research should also focus on developing new derivatives of the compound with improved solubility and reduced toxicity. The development of new derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves the reaction between 3-acetylphenyl isothiocyanate and ethyl 4-oxo-2-thioxo-1,3-thiazepane-5-carboxylate in the presence of a base. The reaction produces the desired compound in good yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antifungal agent, and anti-inflammatory agent. It has also been investigated for its role in the treatment of Alzheimer's disease and Parkinson's disease. The compound has demonstrated significant activity against cancer cell lines and has shown to inhibit the growth of various fungal strains. Moreover, it has exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound's potential as a therapeutic agent has opened new avenues for drug discovery and development.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(17)10-3-2-4-11(7-10)15-14(19)12-8-20-6-5-13(18)16-12/h2-4,7,12H,5-6,8H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXQXZYLJZAXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
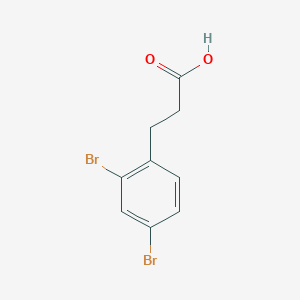



![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)
![7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2934138.png)
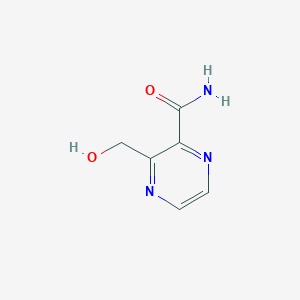
![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)
